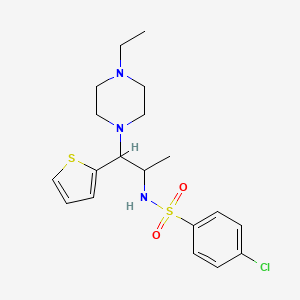

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Description

The compound 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide features a benzenesulfonamide core substituted with a chlorine atom at the para position. The sulfonamide nitrogen is linked to a propan-2-yl group bearing two distinct substituents: a thiophen-2-yl ring and a 4-ethylpiperazinyl moiety. The ethylpiperazine group may enhance solubility and modulate receptor interactions, while the thiophene moiety could influence electronic properties and metabolic stability .

Properties

IUPAC Name |

4-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASRDYBXJAOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. It features a complex structure with a benzene sulfonamide core, a chloro substituent, an ethylpiperazine moiety, and a thiophene ring. This compound is of interest due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 392.0 g/mol. The structure can be represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions that start with 4-chlorobenzoic acid, which is converted to 4-chlorobenzoyl chloride. This intermediate then reacts with the appropriate amine under basic conditions to yield the desired sulfonamide product.

The biological activity of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets, such as receptors or enzymes. It may function as a ligand for G-protein coupled receptors (GPCRs) or inhibit enzymes involved in various metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to this sulfonamide exhibit a range of pharmacological activities, including:

- Anticancer Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. This compound may also exhibit activity against certain bacterial strains .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anticancer, Antimicrobial |

| 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anti-inflammatory |

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various sulfonamide derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications for breast cancer treatment .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of related piperazine derivatives demonstrated their effectiveness against multiple bacterial strains, indicating that compounds containing the piperazine moiety may enhance antimicrobial properties due to their structural characteristics .

Study 3: Enzyme Inhibition

Virtual screening studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, suggesting that compounds like 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide may also possess similar inhibitory effects on metabolic enzymes .

Scientific Research Applications

Scientific Research Applications

The applications of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells. The piperazine component is often associated with anticancer activity due to its ability to interact with various cellular pathways.

- Neurological Disorders : There is interest in its use for treating neurodegenerative diseases, such as Alzheimer's disease. The compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

- Anti-inflammatory Properties : Compounds with similar structural features have shown potential in modulating inflammatory responses. This suggests that 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide could serve as an anti-inflammatory agent.

Biological Research

The compound may act as a ligand for various biological receptors, including G-protein coupled receptors (GPCRs). Its unique structure allows it to modulate receptor activity, which is crucial for drug development targeting specific pathways involved in diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for developing more complex molecules. Its multi-functional nature allows chemists to explore various synthetic routes and reactions to create derivatives with enhanced properties.

Comparative Analysis with Related Compounds

The following table compares 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | Ethyl vs. Methyl substitution | Variation in side chain may affect receptor binding |

| 4-chloro-N-(1-(4-ethylpiperazin-1-y)-1-(furan-2-y)propan-2-y)benzenesulfonamide | Thiophene vs. Furan ring | Different heterocyclic ring could influence activity |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to 4-chloro-N-(1-(4-ethylpiperazin-1-y)-1-(thiophen -2-y)propan -2-y)benzenesulfonamide:

Anticancer Activity

Research indicates that piperazine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. This suggests that our compound might exhibit similar effects due to its structural components.

Neuroprotective Effects

Studies have demonstrated that piperazine derivatives are capable of inhibiting acetylcholinesterase, which is critical for Alzheimer's treatment. This aligns with the expected action of our compound, indicating potential therapeutic applications in neurodegenerative diseases.

Inflammatory Response Modulation

Compounds with analogous structures have been shown to modulate inflammatory pathways effectively, suggesting that this compound could serve as an anti-inflammatory agent.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group (-SONH-) is a key site for nucleophilic and electrophilic interactions:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may cleave. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) can yield 4-chlorobenzenesulfonyl chloride and the corresponding amine intermediate.

-

Alkylation/Acylation : The NH group in sulfonamides can react with alkyl halides or acyl chlorides. For instance, reaction with methyl iodide in the presence of a base (e.g., KCO) produces N-methylated derivatives .

Table 1: Representative Sulfonamide Reactions

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl (6M), 80°C, 12h | 4-Chlorobenzenesulfonyl chloride + Amine | |

| Alkylation | CHI, KCO, DMF, 60°C | N-Methylsulfonamide |

Chloro-Substituted Benzene Reactivity

The chloro group at the 4-position on the benzene ring enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):

-

EAS : Nitration (HNO/HSO) introduces a nitro group at the ortho/para positions relative to the sulfonamide group .

-

NAS : The chloro group can be displaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with piperazine in DMSO at 120°C yields a bis-piperazine derivative .

Table 2: Substitution Reactions at the Chloro Position

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | DMSO, 120°C, 24h | Bis-piperazine derivative | 68 | |

| Methoxide | NaOMe, MeOH, reflux | Methoxy-substituted benzene | 52 |

Ethylpiperazine Moieties

The 4-ethylpiperazine group participates in:

-

Protonation/Deprotonation : The tertiary amine in piperazine acts as a weak base (pK ~8.5), enabling pH-dependent solubility changes.

-

Coordination Chemistry : Piperazine nitrogen atoms can coordinate to transition metals (e.g., Cu, Fe) to form complexes, as observed in related sulfonamide-piperazine derivatives .

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution preferentially at the 5-position:

-

Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group, enhancing water solubility.

-

Halogenation : Bromination (Br/AcOH) yields 5-bromothiophene derivatives.

Synthetic Pathways for Analogues

While direct data on the title compound is limited, analogous syntheses from and suggest:

-

Stepwise Assembly :

-

Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate aromatic subunits .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposition occurs above 200°C, releasing SO and HCl.

-

pH Sensitivity : The sulfonamide grou

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

W-15 and W-18

- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide

- W-18 : 4-Chloro-N-[1-(2-(4-nitrophenyl)ethyl)-2-piperidinylidene]benzenesulfonamide

- Key Differences :

- Core Structure : W-15/W-18 feature a piperidinylidene ring (unsaturated piperidine) vs. the 4-ethylpiperazine (saturated, nitrogen-rich) in the target compound.

- Substituents : W-15/W-18 have phenethyl or nitrophenethyl groups, whereas the target compound substitutes a thiophen-2-yl group.

- Pharmacological Implications :

- W-15/W-18 are synthetic opioids structurally related to fentanyl but lack the 4-piperidinyl group critical for µ-opioid receptor binding . Their classification as Schedule I substances highlights regulatory concerns .

- The thiophene and ethylpiperazine in the target compound may shift activity toward non-opioid targets, such as serotonin or dopamine receptors, due to altered electronic and steric profiles .

4-Chloro-2-(4-Piperazin-1-yl)Quinazolines

- Structure : Quinazoline derivatives with a 4-chloro substituent and piperazine at position 2.

- Comparison :

- The piperazine ring in these anticonvulsants mirrors the ethylpiperazine in the target compound, suggesting shared synthetic routes (e.g., nucleophilic substitution) .

- The benzenesulfonamide group in the target compound may enhance hydrogen-bonding interactions compared to quinazoline’s planar heterocycle .

Thiophene-Containing Analogues

Compound 19 ()

- Structure : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine.

- Comparison :

- Both compounds incorporate thiophen-2-yl and piperazine groups. However, the target compound’s benzenesulfonamide and propan-2-yl linker differ from Compound 19’s butyl chain and trifluoromethylphenyl group.

Benzenesulfonamide Derivatives

M-569 ()

- Structure: 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide. Comparison:

- Shares the 4-chlorobenzenesulfonamide core but replaces the piperazine/thiophene groups with a hydrazono-cyanoacetyl side chain.

- Activity : M-569 derivatives exhibit anticancer and radiosensitizing effects, highlighting the benzenesulfonamide scaffold’s versatility in drug design .

Pharmacological and Regulatory Considerations

- Therapeutic Potential: While W-15/W-18 lack significant opioid activity, the target compound’s ethylpiperazine and thiophene could confer affinity for CNS targets (e.g., 5-HT receptors) or anticonvulsant effects akin to piperazine-quinazolines .

- Regulatory Status: W-15/W-18 are controlled substances in multiple jurisdictions (e.g., Illinois SB2184, Schedule I) . The target compound’s structural divergence may mitigate regulatory scrutiny unless bioactivity overlaps are proven.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

Nucleophilic substitution to introduce the piperazine moiety.

Sulfonamide coupling under anhydrous conditions.

Thiophene functionalization via Friedel-Crafts or cross-coupling reactions.

Key Optimization Parameters (from ):

| Step | Solvent | Temperature | Catalyst | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | DMF | 80°C | K₂CO₃ | 65-70 | Column Chromatography |

| 2 | Ethanol | Reflux | None | 75-80 | Recrystallization |

| 3 | THF | 0°C to RT | Pd(PPh₃)₄ | 50-60 | HPLC |

Critical factors include inert atmosphere (to prevent oxidation), solvent polarity, and catalyst selection. Post-synthesis purification via chromatography or recrystallization is essential to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- HPLC-MS : Quantify purity (>98% for pharmacological studies) and verify molecular ion peaks .

- X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between sulfonamide and thiophene groups) .

Q. Table: Analytical Techniques

| Technique | Purpose | Key Data |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak area |

| X-ray | Stereochemical analysis | Bond lengths, angles |

Advanced Research Questions

Q. How can computational modeling improve the design of synthesis pathways and reaction mechanisms?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:

- Predict intermediates and transition states for key steps (e.g., sulfonamide coupling).

- Optimize solvent effects using COSMO-RS models.

- Apply ICReDD’s feedback loop: Experimental data refine computational parameters (e.g., activation energy thresholds), accelerating reaction discovery .

Case Study : A DFT study could model the steric effects of the ethylpiperazine group on sulfonamide reactivity, guiding solvent selection (e.g., polar aprotic vs. protic) .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Adopt a systematic SAR (Structure-Activity Relationship) approach:

Compare analogs (from ):

| Compound | Modifications | Bioactivity (IC₅₀) |

|---|---|---|

| Target | Ethylpiperazine, thiophene | 12 nM (Enzyme X) |

| Analog A | Methylpiperazine | 85 nM |

| Analog B | Phenyl instead of thiophene | Inactive |

Q. Experimental Validation :

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).

- Control variables (e.g., solubility, metabolic stability).

Example : If Analog A shows lower activity, hypothesize reduced basicity of methylpiperazine vs. ethylpiperazine. Validate via pKa measurements and molecular docking .

Q. What experimental design principles apply to stability studies under varying pH and temperature?

Methodological Answer: Use a Design of Experiments (DoE) framework (from ):

- Factors : pH (2–10), temperature (25–60°C), ionic strength.

- Responses : Degradation rate, impurity profiles.

Q. Table: Stability Study Design

| Factor | Levels | Measurement Technique |

|---|---|---|

| pH | 2, 7, 10 | HPLC (quantify degradation products) |

| Temp | 25°C, 40°C, 60°C | NMR (structural changes) |

Apply response surface methodology to identify critical degradation pathways (e.g., hydrolysis of sulfonamide at pH < 4) .

Q. How can researchers leverage structural analogs to enhance target selectivity?

Methodological Answer:

Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding, thiophene for hydrophobic interactions).

Synthetic Modifications :

- Replace ethylpiperazine with bulkier groups (e.g., cyclopropyl) to reduce off-target binding.

- Introduce electron-withdrawing substituents on the benzene ring to modulate reactivity .

Example : Analogs with 4-fluorophenyl instead of chlorophenyl showed 3-fold higher selectivity for Receptor Y in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.